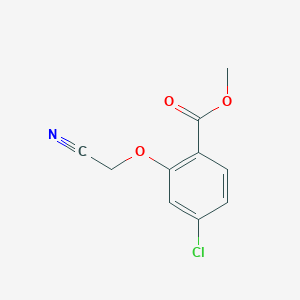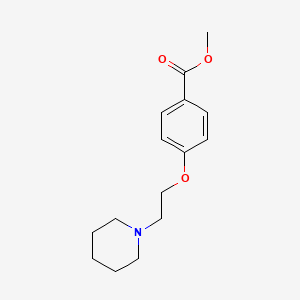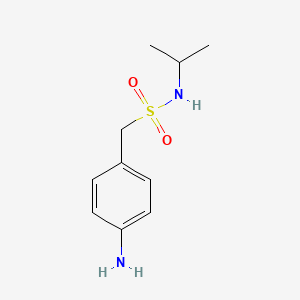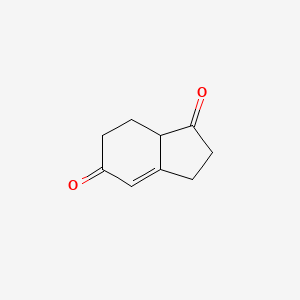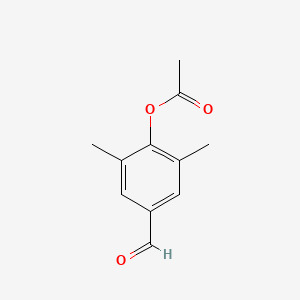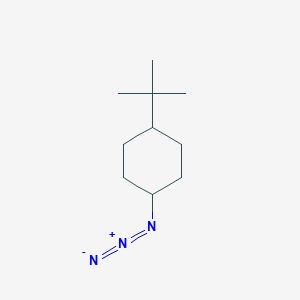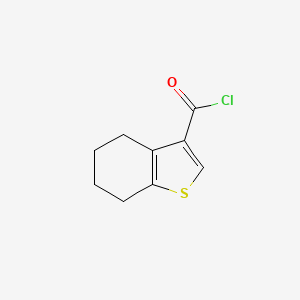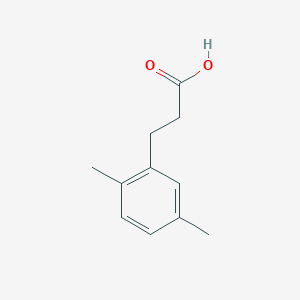
4-Brom-2,6-Dimethoxypyrimidin
Übersicht
Beschreibung
4-Bromo-2,6-dimethoxypyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2,6-dimethoxypyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2,6-dimethoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dimethoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
4-Brom-2,6-Dimethoxypyrimidin ist eine Art von Diazin-Alkaloid, einem weit verbreiteten stickstoffhaltigen Stoff in der Natur . Diese Verbindungen sind zentrale Bausteine für eine Vielzahl pharmakologischer Anwendungen . Sie zeigen verschiedene biologische Aktivitäten wie Antimetabolit, Antikrebs, Antibakteriell, Antiallergisch, Tyrosinkinase, antimikrobiell, Kalziumkanal-antagonistisch, entzündungshemmend, analgetisch, Antihypertensiv, Antileishmanial, Anti-Tuberkulostatik, Antikonvulsivum, Diuretikum und kaliumsparend, bis hin zu anti-aggressiven Aktivitäten .
Therapeutische Anwendungen
Pyrimidinderivate, einschließlich this compound, werden aufgrund ihrer hohen strukturellen Diversität in therapeutischen Disziplinen breit eingesetzt . Es wurde berichtet, dass sie die myeloische Leukämie, Brustkrebs, idiopathische Lungenfibrose, antimikrobielle, antimykotische, antiparasitäre, diuretische, antitumorale, Antifilarial-, DNA-Topoisomerase-II-Inhibitoren, Antituberkulosemittel, Antimalaria- und Antiplasmodial-, entzündungshemmende und analgetische Aktivitäten, Anti-HIV-, Herz-Kreislauf-Mittel und Antihypertensiva, Antiulkusmittel, Haarausfallerkrankungen, Kalzium-sensorische Rezeptorantagonisten, DPP-IV-Inhibitoren, Antidiabetika, potente Adenosin-A2a-Rezeptor-agonistische oder -antagonistische Wirkung, TLR8- oder Interferon-beta (IFN-β)-Modulatoren, Gefäßrelaxation für die okuläre Ziliararterie und Neuroprotektion auf retinalen Ganglienzellen, 3-Hydroxy-3-methylglutaryl- Coenzym A (HMG-CoA)-Reduktase-Inhibitoren und Therapien bei koronaren Herzerkrankungen, Antikrebs, Schlüsselzwischenprodukt für Vitamin B1, Pyruvatdehydrogenase-Kinase-Inhibitoren .
Synthetische Ansätze
This compound kann als Ausgangsmaterial für die Synthese von 2,4,6-trisubstituierten Pyrimidinen verwendet werden . Dieser Syntheseprozess kann unter Suzuki-Bedingungen durchgeführt werden, die den Einsatz von Phenylboronsäure in Gegenwart von Triphenylphosphin und Palladium(II)-acetat beinhaltet .
Materialwissenschaftliche Anwendungen
Die sechsgliedrigen heterozyklischen aromatischen Einheiten von this compound finden sich in Pharmazeutika, Agrochemikalien oder Materialien . Diese Strukturen sind für organische, medizinische und biologische Chemiker von großem Interesse .
Chemische Synthese
This compound wird im Bereich der chemischen Synthese verwendet . Es wird zur Herstellung verschiedener anderer Verbindungen verwendet und hat ein breites Anwendungsspektrum im Bereich der Chemie .
Anwendungen in der Clean Technology
Obwohl der Mechanismus noch nicht vollständig verstanden ist, wird this compound in der Clean Technology verwendet . Diese Technologie fördert einen homogenen und schnellen Wärmetransport durch die Reaktionsmischung, was zu höheren Reaktionsraten, kurzzeitigen Polymerisationsprozessen und hohen Ausbeuten führt .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural nucleotides .
Mode of Action
Pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon centers in other molecules . This property allows them to participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Given the structural similarity of pyrimidine derivatives to natural nucleotides, it is plausible that they could interfere with nucleotide metabolism and related biochemical pathways .
Result of Action
As a pyrimidine derivative, it may potentially interfere with nucleotide metabolism, leading to changes at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Zukünftige Richtungen
4-Bromo-2,6-dimethoxypyrimidine has garnered tremendous attention in scientific circles due to its unique and valuable properties . It has dynamic roles in medicinal and agrochemical industries . Based on their strategies and applications, benzimidazole derivatives have become a focus for organic chemists .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-bromo-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHOSMVQVHFCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461255 | |
| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-89-2 | |
| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


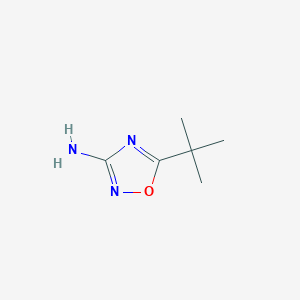
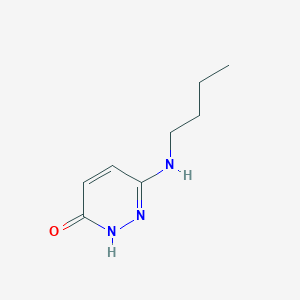
![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)
